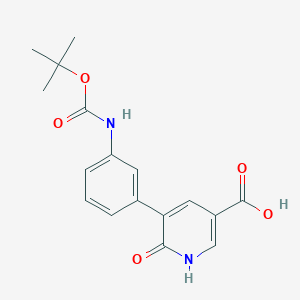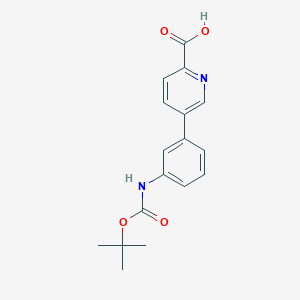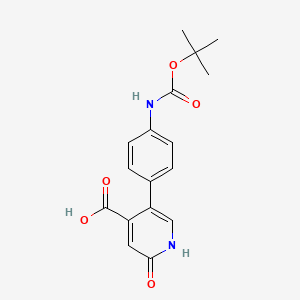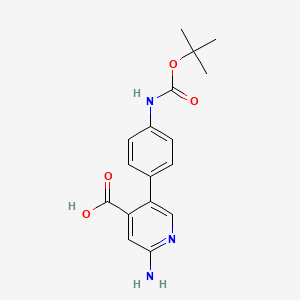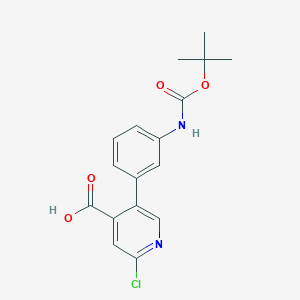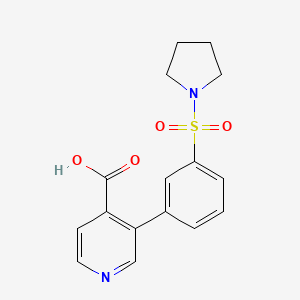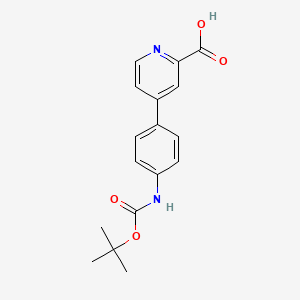
4-(4-BOC-Aminophenyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-BOC-Aminophenyl)picolinic acid: is a chemical compound with the molecular formula C17H18N2O4 and a molecular weight of 314.34 g/mol It is a derivative of picolinic acid, where the amino group is protected by a tert-butoxycarbonyl (BOC) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(4-BOC-Aminophenyl)picolinic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 4-aminophenyl is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine. This step forms 4-(BOC-amino)phenyl.
Coupling with Picolinic Acid: The protected 4-(BOC-amino)phenyl is then coupled with picolinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound.
Industrial Production Methods:
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
4-(4-BOC-Aminophenyl)picolinic acid can undergo various chemical reactions, including:
Deprotection: The BOC group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Coupling: DCC and DMAP for amide formation.
Major Products:
Deprotection: 4-Aminophenylpicolinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Amides or esters of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
4-(4-BOC-Aminophenyl)picolinic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and agrochemicals.
Biology and Medicine:
In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activity and can be studied for their pharmacological properties.
Industry:
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-BOC-Aminophenyl)picolinic acid depends on its specific application. For instance, if used as a drug intermediate, its mechanism would be related to the final active compound. Generally, the picolinic acid moiety can interact with metal ions, potentially affecting biological pathways involving metal ion transport and homeostasis.
Vergleich Mit ähnlichen Verbindungen
- 4-Aminophenylboronic acid pinacol ester
- 4-(N-Boc-amino)methylphenylboronic acid pinacol ester
- 3-(4-BOC-Aminophenyl)picolinic acid
Comparison:
4-(4-BOC-Aminophenyl)picolinic acid is unique due to the presence of both the picolinic acid and the BOC-protected amino group. This combination allows for specific reactivity and applications that may not be possible with other similar compounds. For example, the BOC group provides a temporary protection for the amino group, enabling selective reactions at other sites of the molecule.
Eigenschaften
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-11(5-7-13)12-8-9-18-14(10-12)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBQPBLBUNUJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


